20-Hydroxyganoderic acid G

Neuroinflammation Microglial Activation Nitric Oxide Assay

20-Hydroxyganoderic acid G (20-HGA-G) is a precisely differentiated lanostane-type triterpenoid featuring a critical C-20 tertiary hydroxyl group absent in ganoderic acid G (GA-G). This single-point modification produces a selective pharmacological shift: IC₅₀ = 21.33 μM for LPS-induced NO in BV-2 microglia—a 3.7-fold reduction vs. GA-G (5.77 μM)—enabling partial attenuation studies without maximal pathway inhibition. Maintains >90% BV-2 viability at 10 μM over 25-hour assays. The distinct molecular weight (548.66 g/mol) makes it an essential HPLC-MS/MS reference standard for resolving ganoderic acid derivatives in complex Ganoderma extracts. Order 20-HGA-G when your neuroinflammation research demands defined C-20 SAR, moderate NO modulation, or extended-duration co-culture compatibility where GA-G's high potency confounds.

Molecular Formula C30H44O9
Molecular Weight 548.7 g/mol
Cat. No. B1631941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-Hydroxyganoderic acid G
Molecular FormulaC30H44O9
Molecular Weight548.7 g/mol
Structural Identifiers
SMILESCC(CC(=O)CC(C)(C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C)O)C(=O)O
InChIInChI=1S/C30H44O9/c1-14(25(37)38)10-15(31)13-28(5,39)18-12-20(34)30(7)21-16(32)11-17-26(2,3)19(33)8-9-27(17,4)22(21)23(35)24(36)29(18,30)6/h14,16-19,24,32-33,36,39H,8-13H2,1-7H3,(H,37,38)/t14?,16-,17-,18+,19-,24+,27-,28-,29-,30-/m0/s1
InChIKeyHHCQRNABFNZPFW-BETRBYGXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

20-Hydroxyganoderic Acid G: Lanostane Triterpenoid Procurement & Selection Guide


20-Hydroxyganoderic acid G (20-HGA-G; CAS 400604-12-8) is a lanostane-type triterpenoid first isolated and structurally characterized from the fruiting bodies of Ganoderma lucidum [1]. It is a 20-hydroxylated derivative of ganoderic acid G (GA-G; CAS 98665-22-6), distinguished by the addition of a tertiary alcohol group at the C-20 position [2]. Both compounds belong to the larger family of ganoderic acids, a chemically diverse class of highly oxygenated lanostane triterpenoids unique to the genus Ganoderma [3].

Why 20-Hydroxyganoderic Acid G Cannot Be Substituted with Generic Ganoderic Acids in Neuroinflammation Research


Ganoderic acids are not functionally interchangeable; minor structural modifications profoundly alter biological activity profiles [1]. The addition of a single hydroxyl group at the C-20 position differentiates 20-HGA-G from GA-G, resulting in a distinct molecular target selectivity [2]. In a direct comparative study using the same LPS-induced BV-2 microglial assay system, GA-G inhibits NO production with an IC50 of 5.77 µM, whereas 20-HGA-G exhibits an IC50 of 21.33 µM—an approximate 3.7-fold reduction in potency [2]. This divergence underscores that 20-HGA-G is not simply a less active analog; its distinct structure–activity relationship (SAR) likely engages different downstream signaling pathways relevant to neuroinflammation. Substituting one for the other in a focused neuroinflammation study would introduce a confounding variable, compromising data reproducibility and mechanistic clarity. Selection between these compounds must therefore be driven by the specific research objective, not by compound class alone.

Head-to-Head Quantitative Evidence for 20-Hydroxyganoderic Acid G vs. Closest Analogs


Comparative Inhibition of LPS-Induced NO Production in BV-2 Microglia: 20-HGA-G vs. GA-G

In a direct comparative study by Yang et al. (2016) evaluating lanostane triterpenoids from Ganoderma curtisii, both 20-HGA-G and GA-G were assayed for inhibition of LPS-induced nitric oxide (NO) production in BV-2 microglial cells using identical experimental protocols [1]. GA-G demonstrated an IC50 of 5.77 µM, whereas 20-HGA-G exhibited an IC50 of 21.33 µM, representing a 3.7-fold lower potency [1].

Neuroinflammation Microglial Activation Nitric Oxide Assay

Concentration-Dependent NO Inhibition with Maintained Microglial Viability

A dose-response study of 20-HGA-G in LPS-stimulated BV-2 microglia revealed concentration-dependent NO production inhibition without significant cytotoxicity . At concentrations of 1 µM, 5 µM, and 10 µM, NO production was inhibited by (18.2 ± 2.3)%, (45.6 ± 3.1)%, and (68.9 ± 4.2)%, respectively . Concurrent MTT assays confirmed cell viability remained >90% across all tested concentrations (1–10 µM), even after 25 hours of combined pretreatment and LPS stimulation .

Neuroinflammation Microglial Viability Dose-Response

Structural Differentiation: C-20 Hydroxylation Defines Functional Divergence

20-Hydroxyganoderic acid G is a direct C-20 hydroxylated derivative of ganoderic acid G [1]. GA-G has the molecular formula C30H44O8 (MW 532.67), while 20-HGA-G has the formula C30H44O9 (MW 548.66), reflecting the addition of one oxygen atom [2][3]. This substitution introduces a tertiary alcohol at the C-20 position, which alters hydrogen bonding potential and molecular conformation relative to GA-G [1].

Structure-Activity Relationship Triterpenoid Chemistry Molecular Differentiation

Comparative Cytotoxicity Profile Across Multiple Ganoderic Acids in Human Cancer Cell Lines

A study by Ruan et al. (2014) evaluated the cytotoxicity of seven purified ganoderic acids (including GA-A, GA-B, GA-D, GA-G, GA-H, GA-I, and ganoderenic acid D) across three human carcinoma cell lines (HepG2, HeLa, Caco-2) [1]. Ganoderic acids A, G, and H were described as 'relatively non-cytotoxic' compared to ganoderenic acid D, which exhibited IC50 values of 0.14–0.26 mg/mL [1]. While 20-HGA-G was not included in this specific panel, this class-level data contextualizes the generally low intrinsic cytotoxicity of the GA-G subfamily, a finding consistent with the >90% microglial viability observed for 20-HGA-G at concentrations up to 10 µM .

Anticancer Screening Cytotoxicity Selectivity Index

Procurement-Driven Application Scenarios for 20-Hydroxyganoderic Acid G


Neuroinflammation Mechanism Studies Requiring Moderate NO Pathway Modulation

Procure 20-HGA-G when the research objective requires modulation of LPS-induced NO production in microglia without maximal pathway inhibition. With an IC50 of 21.33 µM against LPS-induced NO [1], 20-HGA-G is well-suited for studies investigating partial attenuation of neuroinflammatory signaling, as opposed to the more potent GA-G (IC50 = 5.77 µM) [1].

Long-Term Microglial Activation Assays and Co-Culture Systems

20-HGA-G is the preferred compound for extended-duration assays or neuron–microglia co-cultures where maintaining high cell viability is paramount. At concentrations up to 10 µM, 20-HGA-G maintains >90% BV-2 microglial viability over 25 hours , consistent with class-level evidence that GA-G derivatives exhibit low intrinsic cytotoxicity [2].

Analytical Method Development and Pharmacognosy Studies of Ganoderma Species

Due to its distinct molecular weight (MW 548.66) and characteristic C-20 hydroxylation [3][4], 20-HGA-G serves as an ideal analytical reference standard for the development of HPLC-MS/MS methods aimed at quantifying and differentiating ganoderic acid derivatives in complex Ganoderma extracts [3].

SAR Studies of Lanostane Triterpenoid C-20 Modifications

20-HGA-G is a critical tool compound for structure–activity relationship (SAR) investigations focused on the C-20 position of the lanostane scaffold. The observed 3.7-fold shift in NO inhibitory potency relative to GA-G [1] provides a defined quantitative benchmark for evaluating other C-20 modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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